molecular formula C10H6Cl2N2O2 B2624228 Methyl 2,3-dichloroquinoxaline-5-carboxylate CAS No. 1643354-85-1

Methyl 2,3-dichloroquinoxaline-5-carboxylate

Cat. No.: B2624228
CAS No.: 1643354-85-1
M. Wt: 257.07
InChI Key: GFBZMVKBLNQBEY-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloroquinoxaline-5-carboxylate (CAS 1643354-85-1) is a heterocyclic compound featuring a quinoxaline core substituted with chlorine atoms at positions 2 and 3 and a methyl ester group at position 5. Quinoxalines are bicyclic aromatic systems comprising two nitrogen atoms in a pyrazine ring fused to a benzene ring. The dichloro substitution enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the ester group modulates solubility and serves as a handle for further derivatization . This compound is widely utilized as an intermediate in synthesizing agrochemicals, pharmaceuticals, and functional materials due to its balanced reactivity and stability .

Properties

IUPAC Name

methyl 2,3-dichloroquinoxaline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(12)8(11)13-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBZMVKBLNQBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dichloroquinoxaline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloroquinoxaline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Oxidation: Quinoxaline-5-carboxylic acid.

Scientific Research Applications

Biological Activities

Antimicrobial and Anticancer Properties

Methyl 2,3-dichloroquinoxaline-5-carboxylate and its derivatives have shown promising biological activities. Research indicates that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds demonstrated significant inhibitory effects on various bacterial strains, suggesting their potential as antimicrobial agents .

Moreover, quinoxaline derivatives have been evaluated for their anticancer properties. Studies have reported that some compounds within this class possess cytotoxic effects on human cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in specific assays . The dual activity of these compounds as both antimicrobial and anticancer agents highlights their potential utility in treating infections in cancer patients.

Mechanisms of Action

The mechanisms by which this compound exerts its effects involve interactions with biological targets such as enzymes and receptors. For example, structure-activity relationship studies have identified specific binding affinities to serotonin receptors, indicating a role in modulating neurotransmission alongside its antimicrobial and anticancer activities .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves reactions between ortho-phenylenediamine and oxalic acid derivatives under controlled conditions. Recent advancements have introduced one-pot synthesis methods that simplify the process while improving yield and reducing environmental impact . These methods utilize silica gel or methanesulfonic acid as catalysts, allowing for efficient production without the need for extensive purification steps.

Case Studies

Case Study: Anticancer Activity Evaluation

In a detailed study evaluating the anticancer properties of this compound derivatives, researchers synthesized various analogs and tested them against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, showcasing their potential as lead compounds for drug development .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized quinoxaline derivatives against resistant bacterial strains. The findings revealed that specific compounds demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This underscores the importance of exploring quinoxaline derivatives as alternatives to conventional antibiotics .

Mechanism of Action

The mechanism of action of methyl 2,3-dichloroquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include DNA, proteins, and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 2,3-Dichloroquinoxaline-5-carboxylate with Selected Analogs

Compound Name (CAS No.) Substituents Similarity Score Key Differences
2,3-Dichloro-6-methylquinoxaline (39267-05-5) Cl at 2,3; CH₃ at 6 0.88 Lacks ester group; methyl at position 6 reduces solubility but increases volatility .
Methyl quinoxaline-5-carboxylate (6924-71-6) COOMe at 5; no halogens 0.73 Absence of Cl atoms lowers electrophilicity, enhancing solubility but reducing reactivity .
2,3-Dichloro-6-nitroquinoxaline (379-60-4) Cl at 2,3; NO₂ at 6 Nitro group at 6 increases electron-withdrawing effects, boosting reactivity in substitution reactions .
Ethyl quinoxaline-6-carboxylate (6924-72-7) COOEt at 6; no halogens 0.72 Ethyl ester at position 6 may confer slower hydrolysis kinetics compared to methyl esters .

Biological Activity

Methyl 2,3-dichloroquinoxaline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a quinoxaline core with two chlorine substitutions at the 2 and 3 positions and a carboxylate group at the 5 position. Its molecular formula is C10H7Cl2N2O2C_{10}H_{7}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 243.06 g/mol. The unique chlorination pattern enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate starting materials to form the quinoxaline structure.
  • Halogenation : Introducing chlorine atoms at the desired positions through electrophilic aromatic substitution.
  • Esterification : Converting the corresponding acid to its methyl ester form.

These synthetic pathways allow for the modification of the compound to enhance its biological activity.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it has been tested against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of approximately 7.6 µg/mL . This suggests potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

Research indicates that compounds similar to this compound may act by:

  • Inhibiting DNA Gyrase : This enzyme is crucial for bacterial DNA replication; inhibition can lead to cell death.
  • Binding to RNA Synthesis Sites : By interacting with DNA at specific sites, these compounds can disrupt RNA synthesis, thereby affecting bacterial growth .

Case Studies and Research Findings

Case Study 1: Antitubercular Activity
A study examining quinoxaline derivatives demonstrated that modifications at specific positions significantly enhance their activity against M. tuberculosis. This compound was found to have comparable efficacy to established drugs like isoniazid, indicating its potential as a new antitubercular agent .

Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values ranged from 1.18 to 2.86 µg/mL, indicating potent activity compared to reference drugs such as doxorubicin . These findings suggest that this compound could be further explored for anticancer therapies.

Comparative Analysis of Biological Activities

CompoundMIC (µg/mL)IC50 (µg/mL)Activity Type
This compound7.61.18 - 2.86Antimicrobial/Cytotoxic
Isoniazid0.12N/AAntitubercular
DoxorubicinN/A~0.05Anticancer

Q & A

Q. What are the optimal synthetic routes for Methyl 2,3-dichloroquinoxaline-5-carboxylate, and how can reaction yields be maximized?

The synthesis typically involves multi-step organic reactions, starting with quinoxaline derivatives. A common approach includes halogenation of quinoxaline-5-carboxylic acid precursors followed by esterification. For example, chlorination using POCl₃ or SOCl₂ under controlled anhydrous conditions can introduce dichloro substituents, while methyl esterification is achieved via methanol in acidic media or using methyl iodide with a base. Yield optimization requires precise stoichiometric control, inert atmospheres (e.g., N₂), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and ester functionality.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (λ ~254 nm) to assess purity, using C18 columns and acetonitrile/water mobile phases.
  • X-ray crystallography for absolute structural confirmation if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on analogous quinoxaline derivatives (e.g., GHS classifications in and ):

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage: In airtight containers, away from oxidizers and moisture.
  • Emergency protocols: For spills, avoid dust generation; use inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are essential for data refinement?

Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and packing motifs. Data collection requires cryogenic conditions (e.g., 100 K) to minimize thermal motion. Software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used. Key steps include:

  • Data integration with programs like SAINT or APEX3.
  • Structure solution via direct methods (SHELXT) or charge flipping.
  • Refinement of thermal parameters and hydrogen bonding networks using SHELXL .

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., C=O···H–C or Cl···H–N interactions). The dichloro and ester groups often act as hydrogen bond acceptors, forming chains or dimers. π-π stacking between quinoxaline rings may stabilize layered structures. Computational tools like Mercury or CrystalExplorer visualize these interactions, while Hirshfeld surface analysis quantifies their contributions .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound, particularly ring puckering?

The Cremer-Pople puckering parameters (e.g., amplitude qq and phase angle ϕ\phi) describe non-planar distortions in the quinoxaline ring. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize ground-state geometries, while molecular dynamics simulations (e.g., AMBER) assess flexibility in solution. Torsion angle distributions from crystallographic data validate computational models .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., solvatomorphism or temperature-dependent conformers). Strategies include:

  • Variable-temperature NMR to probe conformational exchange.
  • Powder XRD to identify polymorphs.
  • DFT-NMR chemical shift calculations (GIAO method) to compare experimental and theoretical spectra .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

Targeted modifications include:

  • Electron-withdrawing group substitutions (e.g., nitro or trifluoromethyl) to alter electronic properties.
  • Ester hydrolysis to generate carboxylic acid derivatives for coordination chemistry.
  • Heterocyclic fusion (e.g., pyridine or thiophene rings) to modulate π-stacking interactions. Synthetic routes should prioritize regioselectivity, monitored by LC-MS and DFT-based reactivity predictions .

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